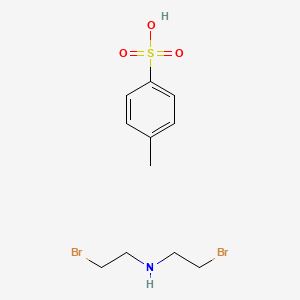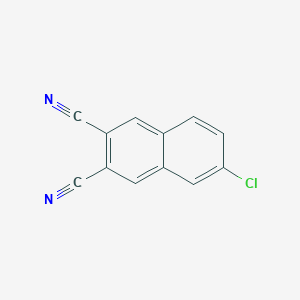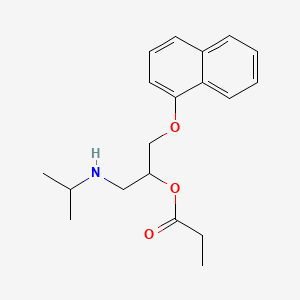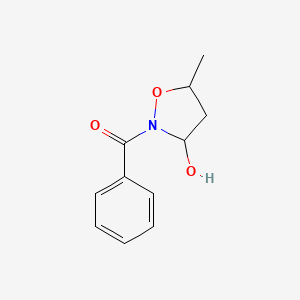
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is an organosilicon compound that features both phenyl and phenoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of (2-ethoxyphenyl)dimethylchlorosilane with (3-(phenoxy)phenyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(2−Ethoxyphenyl)dimethylchlorosilane+(3−Phenoxyphenyl)methanol→(2−Ethoxyphenyl)dimethyl((3−phenoxyphenyl)methoxymethyl)silane+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the phenyl and phenoxy groups can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction: Reduction can result in the formation of the corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The phenyl and phenoxy groups can interact with biological molecules, potentially influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- (2-Ethoxyphenyl)dimethyl((3-(methoxy)phenyl)methoxymethyl)silane
- (2-Phenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
Uniqueness
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is unique due to the presence of both ethoxy and phenoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
106786-75-8 |
|---|---|
Molecular Formula |
C24H28O3Si |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-23-15-8-9-16-24(23)28(2,3)19-25-18-20-11-10-14-22(17-20)27-21-12-6-5-7-13-21/h5-17H,4,18-19H2,1-3H3 |
InChI Key |
ODNWPABOIKSFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
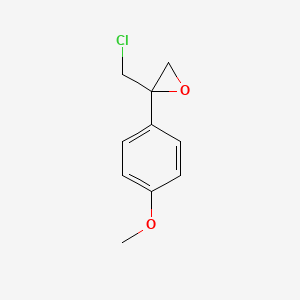
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
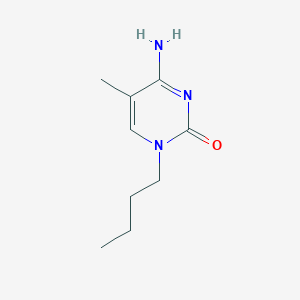
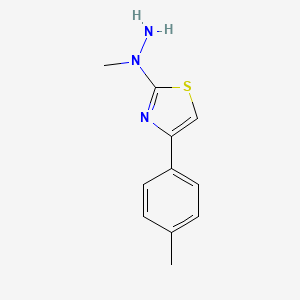
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
